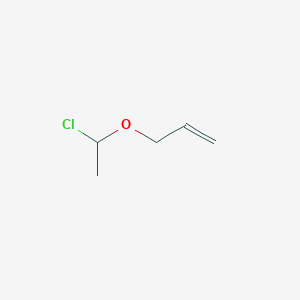
2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate is a compound that features both an imidazole ring and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate typically involves the reaction of 2-Methyl-acrylic acid with 2-[(imidazole-1-carbonyl)-amino]-ethanol under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and requires heating to reflux .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common to optimize the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to the presence of the imidazole ring, which can interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate involves its interaction with molecular targets through the imidazole ring. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which can affect various biochemical pathways. The ester group can undergo hydrolysis to release active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylimidazole: Shares the imidazole ring but lacks the ester group.
Imidazole-1-acetic acid: Contains the imidazole ring and a carboxylic acid group instead of an ester.
Uniqueness
2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate is unique due to the combination of the imidazole ring and the ester group, which provides distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C10H13N3O3 |
|---|---|
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H13N3O3/c1-8(2)9(14)16-6-4-12-10(15)13-5-3-11-7-13/h3,5,7H,1,4,6H2,2H3,(H,12,15) |
Clé InChI |
KRFWTVIQLLYECF-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCNC(=O)N1C=CN=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-bromophenyl)methyl]cyclopropanecarboxamide](/img/structure/B8283156.png)











